N-[(4-methylphenyl)hydrazinylidene]acetamide
Overview
Description
N-[(4-methylphenyl)hydrazinylidene]acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of hydrazine and acetamide, featuring a 4-methylphenyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methylphenyl)hydrazinylidene]acetamide can be synthesized through the reaction of 4-methylphenylhydrazine with acetic anhydride. The reaction typically occurs under mild conditions, with the hydrazine derivative acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)hydrazinylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-methylphenyl)hydrazinylidene]acetate, while reduction could produce N-[(4-methylphenyl)hydrazine]acetamide.
Scientific Research Applications
N-[(4-methylphenyl)hydrazinylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)hydrazinylidene]acetamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)hydrazinylidene]acetate
- N-[(4-methylphenyl)hydrazine]acetamide
- 4-methylphenylhydrazine
Uniqueness
N-[(4-methylphenyl)hydrazinylidene]acetamide is unique due to its specific structure, which combines the properties of hydrazine and acetamide derivatives. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylphenyl)diazenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-3-5-9(6-4-7)11-12-10-8(2)13/h3-6H,1-2H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYZPYYKJHYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321531 | |
Record name | N-[(4-methylphenyl)hydrazinylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86808-38-0 | |
Record name | NSC377153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(4-methylphenyl)hydrazinylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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